molecular formula C18H18N2OS B5727218 4-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 5658-31-1

4-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B5727218
CAS RN: 5658-31-1
M. Wt: 310.4 g/mol
InChI Key: BKRBHAQOCGRXIG-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPTA and has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of DMPTA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DMPTA has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DMPTA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. In addition, DMPTA has also been found to increase the production of certain enzymes that are involved in the detoxification of harmful substances in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPTA is its versatility. It can be used in a variety of different types of experiments and has been found to be effective in a number of different contexts. However, one of the limitations of DMPTA is its relatively high cost, which may limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on DMPTA. One area of interest is in the development of new cancer treatments based on DMPTA. Another area of interest is in the development of new anti-inflammatory treatments based on DMPTA. Finally, there is also potential for DMPTA to be used in the development of new treatments for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DMPTA is a compound that has a number of interesting properties that make it a valuable tool for researchers in a variety of fields. Its potential applications in cancer research and anti-inflammatory treatments make it an exciting area of research for the future.

Synthesis Methods

The synthesis of DMPTA is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxyaniline to form the corresponding thioamide. This thioamide is then reacted with potassium carbonate and iodine to form the thiazole ring. The final step involves the reduction of the nitro group to an amine using palladium on carbon.

Scientific Research Applications

DMPTA has been found to have a number of potential applications in scientific research. One of the most promising applications is in the field of cancer research. DMPTA has been shown to have anti-cancer properties and has been found to be effective against a variety of different types of cancer cells. In addition, DMPTA has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-4-9-16(13(2)10-12)17-11-22-18(20-17)19-14-5-7-15(21-3)8-6-14/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBHAQOCGRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972021
Record name 4-(2,4-Dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

CAS RN

5658-31-1
Record name 4-(2,4-Dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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